2-Benzylisoindolin-5-amine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Benzylisoindolin-5-amine dihydrochloride involves several steps. One common method includes the reaction of 2-benzyl-2,3-dihydro-1H-isoindol-5-ylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product .
Chemical Reactions Analysis
2-Benzylisoindolin-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Benzylisoindolin-5-amine dihydrochloride is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, structure, and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in biological research to understand cellular processes .
Mechanism of Action
The mechanism of action of 2-Benzylisoindolin-5-amine dihydrochloride involves its interaction with specific molecular targets within cells. It can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
2-Benzylisoindolin-5-amine dihydrochloride can be compared with similar compounds such as:
2-Benzyl-2,3-dihydro-1H-isoindol-5-ylamine: This compound is similar but lacks the dihydrochloride component, which can affect its solubility and reactivity.
2-Benzyl-2,3-dihydro-1H-isoindole: Another related compound, differing in its amine group, which can influence its chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it valuable for specific research applications.
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.2ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;;/h1-8H,9-11,16H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLLONWGJFMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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